molecular formula C20H13N3O2 B400125 4-(2-Nitrophenyl)-2-phenylquinazoline

4-(2-Nitrophenyl)-2-phenylquinazoline

Cat. No.: B400125
M. Wt: 327.3g/mol
InChI Key: FBKJBMYRWAFHEQ-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-2-phenylquinazoline is a nitro-substituted quinazoline derivative characterized by a quinazoline core with a 2-nitrophenyl group at position 4 and a phenyl group at position 2. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring, often studied for their pharmacological and material science applications . The nitro group (-NO₂) at the ortho position of the phenyl substituent introduces strong electron-withdrawing effects, influencing electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C20H13N3O2

Molecular Weight

327.3g/mol

IUPAC Name

4-(2-nitrophenyl)-2-phenylquinazoline

InChI

InChI=1S/C20H13N3O2/c24-23(25)18-13-7-5-11-16(18)19-15-10-4-6-12-17(15)21-20(22-19)14-8-2-1-3-9-14/h1-13H

InChI Key

FBKJBMYRWAFHEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Quinazoline derivatives are highly tunable via substitutions at positions 2, 4, and other ring positions. Key analogs include:

Compound Name Substituents (Position 2 / Position 4) Molecular Weight Key Features References
4-(2-Nitrophenyl)-2-phenylquinazoline Phenyl (2) / 2-Nitrophenyl (4) ~343.3 g/mol* Ortho-nitro group induces steric hindrance and electron withdrawal
4-Chloro-2-(4-nitrophenyl)quinazoline 4-Nitrophenyl (2) / Chloro (4) 314.7 g/mol Para-nitro group enhances resonance effects; chloro improves lipophilicity
4-(N,N-Dimethylamino)-2-phenylquinazoline Phenyl (2) / N,N-Dimethylamino (4) 265.3 g/mol Electron-donating dimethylamino group increases basicity and solubility
2-(4-Chlorophenyl)-4-phenylquinazoline 4-Chlorophenyl (2) / Phenyl (4) 316.8 g/mol Chloro substituent enhances halogen bonding and metabolic stability
4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline Trifluoromethyl (2) / 4-Nitrophenoxy (4) 316.2 g/mol Trifluoromethyl and nitro groups synergize electron withdrawal

*Calculated based on molecular formula (C₂₀H₁₃N₃O₂).

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease electron density at the quinazoline core, altering reactivity in electrophilic substitution or coordination with biological targets .
  • Protonation Sites: X-ray studies of 4-(N,N-dimethylamino)-2-phenylquinazoline hydrochloride confirm protonation occurs at N1, a feature likely shared with the nitro analog due to similar ring electronics .

Physicochemical Properties

  • Solubility : Nitro groups reduce aqueous solubility but improve lipid solubility, enhancing blood-brain barrier penetration in neuroactive derivatives .
  • Crystal Packing : The ortho-nitro group in this compound may disrupt planar stacking, leading to looser crystal lattices compared to para-substituted analogs .
  • Acid-Base Behavior: Protonation at N1 (as in 4-(N,N-dimethylamino)-2-phenylquinazoline) suggests similar pKa modulation for the nitro analog, affecting bioavailability .

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